1-METHYLINDOLIN-6-AMINE
Overview
Description
1-Methyl-2,3-dihydro-1H-indol-6-amine is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with an amine group attached to the sixth position and a methyl group at the first position.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-indol-6-amine has diverse applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of indole, a heterocyclic compound that is a core part of many bioactive molecules . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
The mode of action of 1-Methylindolin-6-amine is also not clearly defined in the current literature. As an indole derivative, it may share some of the properties of other compounds in this class. Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . .
Biochemical Pathways
Indole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
One study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells (hct116) and suppressed the ido1 protein expression
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Nutrition is one of the environmental factors that mutually affect and are affected by neurotransmitters . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3-dihydro-1H-indol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Comparison with Similar Compounds
Indole: The parent compound of the indole family, lacking the methyl and amine groups.
2-Methylindole: Similar structure but with a methyl group at the second position.
3-Indoleacetic acid: An indole derivative with a carboxylic acid group at the third position.
Uniqueness: 1-Methyl-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the first position and an amine group at the sixth position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-methyl-2,3-dihydroindol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDYSNVJMNJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494712 | |
Record name | 1-Methyl-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103796-62-9 | |
Record name | 1-Methyl-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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